N-(3-Cyanopyridin-2-YL)benzamide
Overview
Description
N-(3-Cyanopyridin-2-YL)benzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzamide group attached to a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopyridin-2-YL)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane . Another method involves the use of metal-organic frameworks as catalysts to facilitate the reaction between 2-aminopyridine and trans-β-nitrostyrene .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as catalysts such as palladium and nickel complexes. Reaction conditions often involve elevated temperatures and the use of organic solvents like ethanol and dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, imines, and heterocyclic compounds. These products can have significant biological and pharmacological activities .
Scientific Research Applications
N-(3-Cyanopyridin-2-YL)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biological Research: It has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar in structure but lacks the cyano group, which can affect its reactivity and biological activity.
N-(4-Methylpyridin-2-yl)benzamide: Contains a methyl group instead of a cyano group, leading to different chemical and biological properties.
N-(5-Chloropyridin-2-yl)benzamide:
Uniqueness
N-(3-Cyanopyridin-2-YL)benzamide is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potential as a versatile building block in synthetic chemistry and its promising biological activities .
Properties
IUPAC Name |
N-(3-cyanopyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFUTJUVFMGMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548643 | |
Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112084-93-2 | |
Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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